molecular formula C20H16N4O3S2 B3290254 N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 863594-62-1

N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B3290254
CAS No.: 863594-62-1
M. Wt: 424.5 g/mol
InChI Key: GNYWSCDWXLQGNT-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core linked to a phenyl-sulfamoyl-phenyl-acetamide scaffold. The sulfamoyl group bridges two aromatic rings, while the terminal acetamide contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[4-[[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-13(25)22-15-8-10-17(11-9-15)29(26,27)24-16-6-4-14(5-7-16)19-23-18-3-2-12-21-20(18)28-19/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYWSCDWXLQGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) enzyme. PI3K plays a crucial role in various cellular functions including growth, proliferation, and survival.

Mode of Action

  • Inhibition of PI3K : The compound inhibits the enzymatic activity of PI3K, which leads to the downregulation of the PI3K/AKT/mTOR signaling pathway .
  • Impact on Cellular Processes : By inhibiting this pathway, the compound affects cell cycle progression and promotes apoptosis in cancer cells.

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, IC50 values range from 6.90 μM to 51.46 μM when tested against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines .
Cell LineIC50 (μM)Reference
HCT-1166.90
MCF-710.39
A54915.43

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects through inhibition of COX-2 activity, which is critical in inflammatory responses.

Case Studies and Research Findings

  • Research on Thiazolo[5,4-b]pyridine Derivatives : A study highlighted that derivatives with similar structures exhibited potent inhibitory activity against PI3K, supporting the hypothesis that thiazolo[5,4-b]pyridine derivatives may serve as effective anticancer agents .
  • Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to PI3K. These studies suggest strong interactions that correlate with observed biological activities .

Comparison with Similar Compounds

Structural Variations

Thiazolo-Pyridine vs. Thiadiazole/Thiazole Derivatives
  • N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (): Replaces thiazolo-pyridine with a 5-methyl-1,3,4-thiadiazole ring. Synthesized as an impurity in sulfamethizole production.
  • N-Methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)-2-(4-(pyridin-2-yl)phenyl)acetamide (): Features a thiazole ring instead of thiazolo-pyridine. The simpler monocyclic structure may lower metabolic stability but improve synthetic accessibility .
Positional Isomerism
  • N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide ():
    • Thiazolo-pyridine is attached at the 3-position of the phenyl ring instead of the 4-position.
    • Positional differences can alter binding affinity in target proteins due to steric effects .
Anticancer Activity

Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in –3) demonstrate apoptosis-inducing effects in colon cancer. While the target compound shares the sulfamoyl-acetamide backbone, its thiazolo-pyridine group may enhance kinase inhibition or DNA intercalation compared to pyrazole derivatives .

Enzyme Inhibition
  • Urease Inhibitors (): Compounds like 8 and 9 feature benzamide-acetamide pharmacophores with sulfonamide groups. The target compound’s thiazolo-pyridine could offer unique steric interactions for urease binding, though direct comparative data are unavailable .

Physical and Chemical Properties

Property Target Compound (Thiazolo-Pyridine) Thiadiazole Derivative () Thiazole Derivative ()
Molecular Weight ~430–450 g/mol* 407.43 g/mol 422.50 g/mol
Melting Point Not reported Not reported 168–173°C (compound 8 )
Solubility Likely moderate (polar sulfonamide) High (polar groups) Moderate (lipophilic substituents)
Key Functional Groups Thiazolo-pyridine, sulfamoyl Thiadiazole, sulfamoyl Thiazole, sulfamoyl

*Estimated based on structural analogs.

Pharmacokinetic Considerations

  • Thiadiazole/Thiazole Derivatives : Smaller heterocycles improve solubility but may shorten half-life due to faster metabolic clearance .
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro substituents (e.g., ) enhance metabolic stability compared to the target compound’s unsubstituted phenyl rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

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